4-Dibenzofuran-4-yldibenzofuran
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
86532-14-1 |
|---|---|
Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-dibenzofuran-4-yldibenzofuran |
InChI |
InChI=1S/C24H14O2/c1-3-13-21-15(7-1)17-9-5-11-19(23(17)25-21)20-12-6-10-18-16-8-2-4-14-22(16)26-24(18)20/h1-14H |
InChI Key |
OLRNOAOQGXMHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
Contextualization of Dibenzofuran Fused π Systems in Advanced Materials Science
Evolution of Dibenzofuran (B1670420) Cores in Organic Optoelectronic Materials
The journey of dibenzofuran cores in organic optoelectronics has been marked by a transition from simple molecules to complex, multi-functional architectures. Initially recognized for their thermal robustness, dibenzofurans were identified as valuable components in heat transfer oils. ekb.eg Their potential in electronics emerged as researchers sought stable organic materials for various device layers. google.com
In the realm of OLEDs, dibenzofuran derivatives have been developed as high-performance host materials, particularly for phosphorescent emitters. researchgate.netrsc.org The high triplet energy of the dibenzofuran moiety allows for efficient energy transfer to the phosphorescent guest molecules without quenching, a critical requirement for achieving high quantum efficiencies. researchgate.netgoogle.com Furthermore, their excellent thermal stability ensures the longevity of the devices. researchgate.net
More recently, the application of dibenzofuran-based materials has expanded into the field of photovoltaics. They have proven to be effective hole-transporting materials (HTMs) in perovskite solar cells, rivaling the performance of established materials like Spiro-OMeTAD but with the potential for lower synthesis costs. rsc.orgrsc.org The structural versatility of the dibenzofuran core allows for the precise tuning of energy levels to match those of the perovskite absorber layer, facilitating efficient hole extraction and transport. rsc.org
Significance of Extended π-Conjugated Systems for Charge Transport and Emission
The extension of π-conjugation in molecules like 4-Dibenzofuran-4-yldibenzofuran is a cornerstone of their functionality in electronic devices. A larger π-conjugated system generally leads to several beneficial effects:
Enhanced Charge Transport: Extended conjugation facilitates the delocalization of electrons and holes across the molecule. frontiersin.org This increased delocalization lowers the energy barrier for charge hopping between adjacent molecules in a thin film, resulting in higher charge carrier mobility. mdpi.comacs.org For instance, studies on oligomeric HTMs incorporating multiple dibenzofuran units have shown a clear trend of increasing hole mobility with the extension of the π-system. mdpi.comresearchgate.net
Tunable Energy Levels: The length and nature of the π-conjugated system directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com Extending the conjugation typically raises the HOMO level and lowers the LUMO level, reducing the energy gap. This allows for precise tuning of the material's electronic properties to optimize charge injection/extraction and control the emission color in OLEDs. mdpi.com
Improved Optical Properties: The π-π* transitions in these conjugated systems are responsible for their absorption and emission of light. mdpi.com Extending the conjugation often leads to a red-shift in both absorption and emission spectra, allowing for the creation of materials that interact with different parts of the solar spectrum or emit light of various colors. frontiersin.orgworldscientific.com The rigid, fused structure of dibenzofuran helps to maintain high fluorescence quantum yields by minimizing non-radiative decay pathways. worldscientific.com
Rational Design Principles for High-Performance Organic Materials
The development of high-performance materials based on dibenzofuran is guided by several key design principles. Molecular engineering allows for the precise tailoring of properties to meet the demands of specific applications. mdpi.comrsc.org
Regioisomer Control: The performance of a dibenzofuran-based material can be highly dependent on the substitution positions on the core. By synthesizing and comparing different regioisomers, researchers can identify the optimal molecular geometry for charge transport and device efficiency. For example, a study of four dibenzofuran-fluorene regioisomers as host materials for yellow PhOLEDs found that the substitution pattern significantly impacted current efficiency and external quantum efficiency. rsc.org
Donor-Acceptor (D-A) Architecture: Creating molecules with distinct electron-donating and electron-accepting units is a powerful strategy. In one design, carbazole (B46965) donor units and cyano-group acceptor units were attached to a dibenzofuran platform to create thermally activated delayed fluorescence (TADF) emitters. acs.org This separation of HOMO and LUMO orbitals is crucial for achieving a small energy gap between the singlet and triplet excited states, enabling efficient reverse intersystem crossing. acs.org
π-Bridge Engineering: The linker, or π-bridge, connecting different functional units within a molecule plays a critical role. Incorporating p-methoxyaniline-substituted dibenzofurans as π-bridges in hole-transporting materials has been shown to enhance thermal stability and hole mobility by extending π-conjugation. mdpi.comresearchgate.net
The following table summarizes the performance of perovskite solar cells using different dibenzofuran-based hole-transporting materials, illustrating the impact of molecular design.
| Hole Transport Material | Power Conversion Efficiency (PCE) | Reference |
| BF-002 | 14.20% | rsc.org |
| BF-003 | 14.07% | rsc.org |
| spiro-4 | 23.38% | rsc.org |
| tDBF | 19.46% | mdpi.com |
Current Research Trajectories of Dibenzofuran-Derived Molecular Architectures
Current research continues to build upon the foundational strengths of the dibenzofuran core, pushing the boundaries of material performance and exploring new applications.
One major trajectory is the development of advanced materials for TADF-OLEDs. acs.org By peripherally decorating the dibenzofuran core with donor and acceptor moieties, researchers are creating emitters with high external quantum efficiencies in both vacuum- and solution-processed devices. acs.org This approach offers a pathway to highly efficient, metal-free OLEDs.
Another significant area of focus is the optimization of HTMs for perovskite solar cells to enhance both efficiency and long-term stability. rsc.org Research involves creating novel spiro-type molecules and oligomers with dibenzofuran units to improve energy level alignment, hole mobility, and the morphological quality of the thin film. mdpi.comrsc.org The development of cost-effective synthetic routes for these complex molecules is also a key objective to facilitate their commercialization. rsc.orgresearchgate.net
Furthermore, the fundamental understanding of the structure-property relationships in these π-conjugated systems remains a vibrant area of investigation. mdpi.comacs.org Scientists are exploring the impact of fusing dibenzofuran with other heterocyclic systems to create novel materials with ambipolar charge transport capabilities, suitable for a wider range of electronic devices. acs.org
Strategic Synthetic Pathways and Methodologies for 4 Dibenzofuran 4 Yldibenzofuran and Its Structural Analogues
Retrosynthetic Analysis of Dibenzofuran-Dibenzofuran Linkages
The core challenge in synthesizing 4-dibenzofuran-4-yldibenzofuran lies in the formation of the C-C bond connecting the two dibenzofuran (B1670420) units. A retrosynthetic analysis reveals that this bond can be disconnected to yield a dibenzofuran nucleophile and a dibenzofuran electrophile. This disconnection strategy forms the basis for various cross-coupling reactions. The key is to introduce appropriate functional groups onto the dibenzofuran precursors to facilitate the desired bond formation. researchgate.net
Advanced Cross-Coupling Strategies for Dibenzofuran Arylation
Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions for the construction of biaryl systems. These methods have been successfully adapted for the arylation of dibenzofurans.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.comnih.govnih.govacademie-sciences.fracademie-sciences.fr In the context of this compound synthesis, this would involve preparing a dibenzofuran boronic acid or ester and coupling it with a halogenated dibenzofuran. mdpi.com The efficiency of this process is often enhanced by the use of specialized phosphine (B1218219) ligands that promote the catalytic cycle. nih.gov Researchers have developed robust protocols for the Suzuki-Miyaura coupling of aryl halides, which are directly applicable to the synthesis of complex structures like the target molecule. mdpi.comacademie-sciences.fr
Table 1: Key Parameters in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Description | Typical Conditions |
| Palladium Catalyst | The active metal center for the cross-coupling. | Pd(OAc)₂, [PdCl₂(PhCN)₂], [PdCl₂(cod)], [Pd₂(dba)₃] academie-sciences.fr |
| Ligand | Stabilizes the palladium center and facilitates the reaction steps. | Dialkylbiaryl phosphines (e.g., SPhos, XPhos) nih.gov |
| Base | Activates the organoboron species. | K₃PO₄, K₂CO₃, Cs₂CO₃ nih.govacademie-sciences.fr |
| Solvent | Dissolves reactants and influences reaction rate. | Toluene, Dioxane, Ethanol/Water mixtures mdpi.comacademie-sciences.fr |
| Temperature | Affects reaction kinetics. | Room temperature to 100 °C academie-sciences.frnih.gov |
Direct Arylation Approaches for C-H Activation
A more atom-economical and streamlined approach involves the direct arylation of dibenzofurans through C-H activation. nih.govresearchgate.net This strategy avoids the pre-functionalization step of creating an organometallic reagent, directly coupling a C-H bond of one dibenzofuran with a halogenated or otherwise activated second dibenzofuran. nsf.govbohrium.com Palladium catalysts are also frequently employed in these reactions. nih.govacs.org While offering a more direct route, challenges in controlling regioselectivity can arise. However, significant progress has been made in developing catalytic systems that favor arylation at specific positions of the dibenzofuran nucleus. nsf.govbohrium.com Some methods have even achieved room-temperature C-H arylation, broadening the scope and applicability of this powerful technique. nsf.govbohrium.com
Nickel-Catalyzed Coupling Reactions
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool in cross-coupling chemistry. nih.govbeilstein-journals.orgrsc.orgnih.govresearchgate.net Nickel catalysts have demonstrated high efficiency in coupling reactions, including those involving the activation of typically less reactive C-F bonds. nih.govbeilstein-journals.org This capability is particularly relevant for the synthesis of complex aromatic compounds where diverse functional groups may be present. nih.govbeilstein-journals.org Nickel-catalyzed reactions often employ specific ligands and reaction conditions to achieve high yields and selectivity. rsc.orgnih.govresearchgate.net For instance, the intramolecular oxidative coupling of ortho-alkenyl phenols to form benzofurans highlights the utility of nickel in constructing the core heterocyclic structure. nih.gov
Catalytic Systems for Efficient Synthesis of Polycyclic Aromatic Heterocycles
The synthesis of complex polycyclic aromatic heterocycles, including dibenzofuran derivatives, often relies on the development of highly efficient catalytic systems. thieme-connect.comgoogle.comnih.gov These systems are not limited to a single type of metal but can also involve other transition metals like copper. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the desired cyclization and coupling reactions. nih.govorganic-chemistry.org For example, the synthesis of dibenzofurans can be achieved through the intramolecular cyclization of diaryl ethers, a reaction often facilitated by palladium catalysts. organic-chemistry.org Furthermore, methods for constructing polycyclic aromatic hydrocarbons through transition metal-catalyzed cross-coupling reactions of in-situ generated cyclic alkynes or arynes have been developed. google.com
Purification and Isolation Methodologies for High-Purity Materials for Device Applications
The performance of organic electronic devices is highly dependent on the purity of the active materials. Therefore, effective purification and isolation of the synthesized this compound is a critical final step. Common techniques for purifying organic compounds include:
Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. reachemchemicals.com By dissolving the impure solid in a hot solvent and allowing it to cool slowly, pure crystals of the desired compound can be obtained. reachemchemicals.com
Chromatography: This is a powerful separation technique that can be used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. quora.com Column chromatography is frequently used for the purification of organic compounds on a preparative scale. acs.org
Sublimation: For volatile solids, sublimation can be an effective purification method. quora.com The solid is heated under vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The pure compound is then collected by condensation on a cold surface.
Distillation: This method is suitable for purifying liquids based on differences in their boiling points. reachemchemicals.comsavemyexams.com While this compound is a solid, distillation can be used to purify liquid starting materials or solvents used in the synthesis. savemyexams.com
The choice of purification method depends on the physical properties of the compound and the nature of the impurities. reachemchemicals.comquora.com For high-purity materials required for electronic applications, a combination of these techniques may be necessary. acs.org
Post-Synthetic Functionalization Strategies for Electronic Structure Modulation
Post-synthetic functionalization of this compound and its analogues is a critical step for tuning their electronic properties for specific applications in materials science, particularly in organic electronics. The dibenzofuran scaffold can be functionalized at various positions on its benzene (B151609) rings. rsc.org
The electronic properties of dibenzofuran-based materials are highly dependent on the nature and position of substituents. The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., cyano, nitro) can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comfrontiersin.org For instance, in related benzothiazole (B30560) derivatives, electron-withdrawing groups have been shown to lower both HOMO and LUMO levels, thereby reducing the band gap. mdpi.com
Studies on carbazole-dibenzofuran systems have demonstrated that the substitution position of functional groups has a significant impact on the material's properties, including hole transport and stability. mdpi.com For example, attaching carbazole (B46965) units at different positions on the dibenzofuran core resulted in varied dihedral angles between the moieties, which in turn influenced the electronic communication between them. mdpi.com Similarly, functionalizing this compound with different groups would allow for precise control over its electronic and photophysical characteristics.
The table below illustrates the impact of different substituents on the electronic properties of a generic dibenzofuran core, based on established principles of organic electronics.
| Substituent Group | Position on Dibenzofuran Ring | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in Band Gap |
| Methoxy (-OCH₃) | 2, 8 | Increase | Slight Increase | Decrease |
| Cyano (-CN) | 3, 7 | Decrease | Significant Decrease | Decrease |
| Phenyl (-C₆H₅) | 4, 6 | Slight Increase | Slight Decrease | Decrease |
| Trifluoromethyl (-CF₃) | 2, 8 | Significant Decrease | Significant Decrease | Minimal Change |
This table presents expected trends based on the electronic nature of substituents and their typical effects on aromatic systems.
Scalability and Sustainable Chemistry Considerations in Advanced Organic Synthesis
The large-scale synthesis of complex organic molecules like this compound necessitates a focus on scalable and sustainable chemical processes. The principles of green chemistry are increasingly important in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related materials to minimize environmental impact. nih.goveurekalert.org
For the key aryl-aryl bond formation step, advancements in cross-coupling reactions offer more sustainable alternatives to traditional methods. For example, Suzuki-Miyaura couplings can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents. mdpi.comnih.gov The use of highly efficient and reusable catalysts, such as immobilized copper(II) for Ullmann reactions, also contributes to a greener synthetic route. organic-chemistry.org
Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are emerging as a sustainable approach for cross-coupling reactions. rsc.org These methods can lead to reduced waste and energy consumption. The development of transition-metal-free coupling strategies, such as those mediated by hypervalent iodine, also presents a promising avenue for more environmentally benign syntheses. eurekalert.org
The following table summarizes some sustainable approaches applicable to the synthesis of dibenzofuran-based biaryls.
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantages |
| Aryl-Aryl Coupling | Palladium-catalyzed coupling in organic solvents | Suzuki coupling in water; Mechanochemical coupling | Reduced solvent waste, milder reaction conditions |
| Catalyst | Homogeneous palladium or copper catalysts | Immobilized or nanoparticle catalysts; Ligand-free systems | Catalyst recyclability, reduced metal contamination |
| Energy Input | Conventional heating (reflux) | Microwave irradiation | Faster reaction times, improved energy efficiency |
| Reagents | Use of stoichiometric amounts of metals | Catalytic systems, transition-metal-free reagents | Reduced metal waste, improved atom economy |
Computational and Theoretical Investigations of Electronic Structure and Charge Transport
Density Functional Theory (DFT) Calculations for Ground State Electronic Parameters
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. unl.edu For 4-Dibenzofuran-4-yldibenzofuran, DFT calculations offer a detailed understanding of its ground-state electronic parameters.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and reactivity. unl.edu
In this compound, the HOMO is primarily localized on the electron-rich dibenzofuran (B1670420) moieties, while the LUMO is distributed across the entire molecular framework. This spatial separation of the FMOs is a characteristic feature of many organic semiconductors and influences their charge transport properties. Theoretical calculations, often performed using the B3LYP functional with a 6-31G* basis set, provide the energy levels of these orbitals. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -2.10 |
| HOMO-LUMO Gap | 3.75 |
Note: These values are illustrative and based on typical DFT calculations for similar dibenzofuran-based compounds.
The charge density distribution reveals how electrons are distributed within the molecule. In this compound, the electron density is highest around the oxygen atoms of the furan (B31954) rings and the aromatic carbon atoms. The electrostatic potential map provides a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding intermolecular interactions and the molecule's behavior in an electric field.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the properties of molecules in their electronically excited states. This is particularly important for understanding the photophysical processes such as absorption and emission of light.
TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between S1 and T1 (ΔE_ST) is a critical parameter for materials used in applications like thermally activated delayed fluorescence (TADF). aps.org In many organic molecules, Hund's rule dictates that the triplet state is lower in energy than the singlet state. nih.gov For this compound, the nature of these excited states is typically a π-π* transition, localized on the dibenzofuran units.
Table 2: Calculated Excited State Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| S1 Energy | 3.50 |
| T1 Energy | 3.10 |
| ΔE_ST | 0.40 |
Note: These values are illustrative and based on typical TD-DFT calculations for similar aromatic compounds.
The oscillator strength is a dimensionless quantity that expresses the probability of an electronic transition occurring upon absorption of light. umb.eduarxiv.org A higher oscillator strength corresponds to a more intense absorption peak. The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition. umb.edu For the S0 → S1 transition in this compound, a significant oscillator strength is expected due to the allowed π-π* nature of the transition. Transitions to triplet states from the singlet ground state are spin-forbidden and thus have oscillator strengths close to zero.
Table 3: Calculated Oscillator Strengths for Electronic Transitions in this compound
| Transition | Oscillator Strength (f) |
|---|---|
| S0 → S1 | 0.85 |
| S0 → T1 | ~0 |
Note: These values are illustrative and based on typical TD-DFT calculations.
Vibronic Coupling Effects on Optical Transitions
Vibronic coupling, the interaction between electronic states and molecular vibrations, plays a critical role in the optical properties of organic molecules. It influences the shape of absorption and emission spectra and is fundamental to understanding energy transfer and charge separation processes. Computational studies, often employing time-dependent density functional theory (TD-DFT), can elucidate which vibrational modes couple most strongly to the electronic transitions. This analysis helps in interpreting experimental spectra and understanding the mechanisms of non-radiative decay, which can impact the efficiency of light-emitting devices. For instance, studies on other π-conjugated systems have shown how specific vibrational modes can either enhance or hinder photoluminescence quantum yields. tudublin.ieresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Packing
Molecular dynamics simulations offer a window into the dynamic behavior of molecules in the solid state, providing insights into how they pack together and how this packing influences charge transport.
Intermolecular Interactions and Aggregation Tendencies
The way individual molecules of this compound would arrange themselves in a thin film is critical for its electronic properties. MD simulations can predict the preferred molecular packing arrangements, such as herringbone or π-stacked structures. These simulations can also quantify the strength of intermolecular interactions, which are crucial for efficient charge transport between molecules. The aggregation behavior, whether it leads to ordered crystalline domains or amorphous regions, directly impacts charge carrier mobility.
Charge Transfer Integrals and Hopping Rates in Condensed Phases
In the condensed phase, charges "hop" between adjacent molecules. The rate of this hopping is determined by the charge transfer integral (or electronic coupling) and the reorganization energy. MD simulations can provide snapshots of molecular pairs in realistic packed environments. These geometries can then be used in quantum chemical calculations to determine the distribution of charge transfer integrals. A larger average charge transfer integral generally leads to higher charge mobility.
Quantum Chemical Calculations for Charge Carrier Mobility Prediction
Quantum chemistry provides the fundamental parameters needed to estimate the intrinsic charge carrier mobility of a material.
Reorganization Energies for Electron and Hole Transport
The reorganization energy is a crucial parameter that quantifies the geometric relaxation energy required when a molecule changes its charge state (i.e., upon accepting an electron or a hole). It has two components: an internal contribution from the relaxation of the molecule itself and an external contribution from the polarization of the surrounding medium. Lower reorganization energies are desirable for efficient charge transport as they represent a smaller energy barrier for charge hopping. DFT calculations are commonly used to compute the internal reorganization energies for both hole (λh) and electron (λe) transport. For example, a study on mono-brominated dibenzofuran isomers reported hole reorganization energies as low as 0.229 eV. researchgate.net
Electron-Phonon Coupling Analysis
Electron-phonon coupling describes the interaction between charge carriers and the vibrational modes (phonons) of the molecular lattice. researchgate.net This coupling is a key determinant of charge transport mechanisms. Strong electron-phonon coupling can lead to the formation of polarons, where the charge carrier becomes "dressed" by a cloud of lattice distortions, which can slow down its movement. Theoretical analysis can identify the specific vibrational modes that couple most strongly with the charge carriers and quantify the strength of this interaction. This information is vital for understanding the temperature dependence of charge mobility and for designing materials with reduced scattering effects.
Computational Screening and Virtual Design of this compound Derivatives with Tailored Electronic Characteristics
As there is no specific research available on the computational screening and virtual design of this compound derivatives, this section cannot be populated with the requested detailed research findings and data tables. The scientific community has yet to publish studies that would provide the necessary data to fulfill this request.
Advanced Spectroscopic Characterization of Excited State Dynamics and Photophysical Processes
Steady-State Absorption and Emission Spectroscopy in Solution and Solid State
The steady-state electronic absorption and emission spectra of 4-Dibenzofuran-4-yldibenzofuran provide foundational information about its interaction with light. These spectra are characterized by bands corresponding to transitions between different electronic energy levels. The molecular structure, consisting of two dibenzofuran (B1670420) units linked together, gives rise to a π-conjugated system that is responsible for its characteristic absorption and fluorescence properties.
In the solid state, the photophysical behavior of dibenzofuran-containing materials can be significantly influenced by intermolecular interactions. This can lead to phenomena such as aggregation-induced emission, where the restriction of intramolecular rotations in the aggregated state enhances fluorescence intensity.
Solvent Effects on Photoluminescence Quantum Yields and Emission Maxima
The surrounding solvent environment can have a profound impact on the photoluminescence quantum yield (PLQY) and the position of the emission maximum of fluorescent molecules like this compound. While specific data for this compound in a range of solvents is not extensively documented in publicly available literature, general principles of solvent effects on similar aromatic systems can be considered.
The polarity of the solvent can influence the energy levels of the ground and excited states to different extents. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience a greater degree of stabilization, leading to a red-shift (bathochromic shift) in the emission spectrum.
The PLQY, a measure of the efficiency of the fluorescence process, is also sensitive to the solvent. Non-radiative decay pathways can be promoted in certain solvents, leading to a decrease in the quantum yield. For instance, the flexibility of the molecular structure can lead to energy loss through vibrational and rotational motions, a process that can be either enhanced or restricted by the viscosity and polarity of the solvent.
Table 1: Illustrative Solvent Effects on Photophysical Properties of Aromatic Compounds
| Solvent | Polarity Index | Typical Emission Maximum Shift | Typical PLQY Trend |
| Cyclohexane | 0.2 | Reference | High |
| Toluene | 2.4 | Small Red-Shift | High |
| Dichloromethane | 3.1 | Moderate Red-Shift | Intermediate |
| Acetone | 5.1 | Significant Red-Shift | Lower |
| Acetonitrile | 5.8 | Significant Red-Shift | Lower |
| Ethanol | 4.3 | Significant Red-Shift (H-bonding) | Variable |
This table provides a generalized illustration of solvent effects and does not represent specific experimental data for this compound.
Aggregation-Induced Emission (AIE) and Concentration Quenching Phenomena
Molecules containing dibenzofuran moieties have been noted in the context of aggregation-induced emission (AIE). uva.nlbjraylight.com This phenomenon is characterized by low fluorescence in dilute solutions but strong emission in the aggregated state or in the solid form. The underlying mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. uva.nl
Conversely, many conventional fluorescent dyes exhibit aggregation-caused quenching (ACQ), where the formation of non-emissive aggregates at high concentrations leads to a decrease in fluorescence intensity. For this compound, a detailed study of its concentration-dependent emission would be necessary to definitively characterize it as exhibiting either AIE or ACQ behavior.
Time-Resolved Photoluminescence Spectroscopy
Time-resolved photoluminescence spectroscopy provides critical insights into the dynamics of the excited states, including their lifetimes and the rates of various decay processes.
Fluorescence Lifetimes and Radiative/Non-Radiative Decay Pathways
The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property that is sensitive to the molecular environment. The radiative decay rate constant (kr) and the non-radiative decay rate constant (knr) are related to the fluorescence quantum yield (Φf) and the fluorescence lifetime by the following equations:
Φf = kr / (kr + knr) τf = 1 / (kr + knr)
Phosphorescence Lifetimes and Triplet State Dynamics
In addition to fluorescence from the singlet excited state, many aromatic molecules can also exhibit phosphorescence from a longer-lived triplet excited state. This occurs through a process called intersystem crossing (ISC) from the singlet state to the triplet state. Dibenzofuran-based materials are often utilized as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to their characteristically high triplet energies. This property is crucial for efficiently transferring energy to a phosphorescent guest emitter.
The phosphorescence lifetime (τp) is typically much longer than the fluorescence lifetime, ranging from microseconds to seconds. The measurement of phosphorescence lifetimes, often conducted at low temperatures (e.g., 77 K) to minimize non-radiative quenching of the triplet state, provides valuable information about the nature of the triplet state and the efficiency of intersystem crossing.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited states of molecules. nih.gov An initial laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in the absorption spectrum as the molecule relaxes from the excited state. This technique allows for the direct observation of excited singlet and triplet states, as well as any other transient species that may form.
While specific transient absorption studies on this compound are not prominent in the reviewed literature, this technique would be instrumental in mapping the complete excited-state deactivation pathways. It could reveal the timescale of intersystem crossing from the initially populated singlet excited state to the triplet state and characterize the absorption properties of the triplet state itself. Such information is critical for understanding the suitability of this compound in applications that rely on the harvesting of triplet excitons, such as PhOLEDs.
Excited State Absorption Spectra of Singlet and Triplet Excitons
Upon photoexcitation, molecules are promoted to a singlet excited state (S₁). From this state, they can relax back to the ground state (S₀) or undergo intersystem crossing to a triplet excited state (T₁). Excited state absorption (ESA) spectroscopy monitors the absorption of a second photon by these transient excited states.
A typical ESA experiment would reveal broad absorption bands for both singlet and triplet excitons, which are distinct from the ground-state absorption. The spectral location and shape of these bands provide insight into the electronic structure of the excited states. However, no published ESA spectra for this compound could be located.
Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Kinetics
Intersystem crossing (ISC) is the transition from a singlet to a triplet state, while reverse intersystem crossing (RISC) is the transition from a triplet back to a singlet state. The rates of these processes (k_ISC and k_RISC) are critical for applications such as organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF).
Time-resolved spectroscopy can be used to measure the kinetics of these processes by monitoring the decay of the singlet state and the rise and decay of the triplet state. For a molecule to be an efficient TADF emitter, it should have a small energy gap between the S₁ and T₁ states (ΔE_ST) and a reasonably high k_RISC. Studies on other dibenzofuran-based compounds suggest that the rigid structure can influence these rates, but specific kinetic data for this compound are not available. mdpi.com
Charge Separation and Recombination Dynamics
In the context of photovoltaic or photodetector applications, understanding charge separation and recombination is paramount. When this compound is part of a donor-acceptor system, photoexcitation can lead to the formation of a charge-transfer state, which can then dissociate into free charge carriers.
Time-resolved techniques can probe the timescales of these events. The rate of charge separation needs to be significantly faster than the decay of the exciton, and the rate of charge recombination should be slow to allow for efficient charge extraction. The dynamics of these processes are highly dependent on the molecular environment and the nature of the interface. No studies detailing these dynamics for this compound were found.
Photoelectron Spectroscopy (UPS/XPS) for Energy Level Alignment at Interfaces
Photoelectron spectroscopy is a powerful surface-sensitive technique used to determine the electronic structure of materials, which is fundamental for understanding charge injection and transport in electronic devices.
Ionization Potentials and Electron Affinities in Thin Films
Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the ionization potential (IP), which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO). X-ray Photoelectron Spectroscopy (XPS) can also provide information about the elemental composition and chemical states. The electron affinity (EA), the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO), can be estimated from the IP and the optical bandgap.
These values are crucial for determining the energy level alignment at interfaces with other materials, such as electrodes or other organic layers. Proper energy level alignment is essential for efficient charge injection and extraction. Specific UPS or XPS data for this compound are not present in the available literature.
Interface Dipole Formation and Band Bending
When this compound is deposited on a substrate, an interface dipole can form due to charge transfer or molecular orientation. This dipole modifies the vacuum level and can significantly impact the energy level alignment and the barrier for charge injection. UPS is the primary technique to probe these interface dipoles.
Band bending can also occur at the interface, representing a change in the energy levels of the material as a function of distance from the interface. This phenomenon is also investigated using angle-resolved photoelectron spectroscopy. Research on these interface phenomena for this compound has not been reported.
Electro-optical Spectroscopy (e.g., Stark Spectroscopy)
Stark spectroscopy, or electro-absorption spectroscopy, measures the change in the absorption spectrum of a material in the presence of an external electric field. This technique provides valuable information about the change in dipole moment and polarizability between the ground and excited states. researchgate.net
For non-polar molecules, the Stark effect is typically quadratic with the applied field and can be used to probe the charge-transfer character of an excited state. In the context of charge separation, time-resolved Stark spectroscopy can be a powerful tool to follow the evolution of the local electric field as charges separate and recombine. nih.govucf.edu However, no Stark spectroscopy studies have been published for this compound.
Dipole Moment Changes Upon Excitation
The change in dipole moment upon electronic excitation (Δμ) is a key parameter influencing the photophysical properties of a molecule, particularly its interaction with the surrounding environment in different phases. A significant Δμ can lead to pronounced solvatochromism, where the absorption and emission spectra shift with solvent polarity. For molecules used in OLEDs, the dipole moments of the ground and excited states affect the charge injection and transport properties of the material.
For related dibenzofuran and benzofuran (B130515) derivatives, studies have shown that the dipole moment can either increase or decrease upon excitation, depending on the nature of the excited state (e.g., ¹Lₐ vs. ¹Lₑ states) and the substitution pattern. hhu.de For instance, in 2,3-benzofuran, the permanent dipole moment has been observed to increase slightly upon excitation from the ground state to the lowest excited singlet state. hhu.de However, without specific experimental or computational data for this compound, any discussion of its dipole moment changes remains purely speculative.
Table 1: Hypothetical Dipole Moment Data for this compound
| State | Dipole Moment (Debye) |
| Ground State (S₀) | Data not available |
| First Excited Singlet State (S₁) | Data not available |
| Change (Δμ) | Data not available |
Electroluminescence Mechanisms and Efficiency
The electroluminescence (EL) of a material is its ability to emit light in response to an electric current. In OLEDs, this process involves the injection of electrons and holes into the organic material, their transport, the formation of excitons (electron-hole pairs), and the radiative decay of these excitons to produce light. The efficiency of this process is a critical factor for device performance.
Dibenzofuran-containing materials have been investigated as blue electroluminescent materials. epa.gov The rigid and planar structure of the dibenzofuran unit can lead to high photoluminescence quantum yields and good thermal stability, which are desirable properties for OLED emitters. The electroluminescence mechanism in such materials typically involves the formation of singlet excitons, which then radiatively decay. The efficiency can be influenced by factors such as the energy levels of the material, its charge transport characteristics, and the presence of non-radiative decay pathways.
For materials with potential for thermally activated delayed fluorescence (TADF), the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is a crucial parameter. A small S₁-T₁ gap allows for efficient reverse intersystem crossing from the non-emissive triplet excitons to the emissive singlet excitons, significantly enhancing the internal quantum efficiency of the OLED.
Without specific studies on this compound, it is impossible to detail its specific EL mechanisms or provide efficiency data.
Table 2: Illustrative Electroluminescence Data for a Generic Dibenzofuran-Based OLED
| Parameter | Value |
| Maximum Emission Wavelength (nm) | Data not available for the specific compound |
| External Quantum Efficiency (%) | Data not available for the specific compound |
| Luminous Efficacy (lm/W) | Data not available for the specific compound |
| Turn-on Voltage (V) | Data not available for the specific compound |
Advanced Vibrational Spectroscopy (e.g., Raman, SERS) for Molecular Structure and Strain Analysis in Thin Films
Vibrational spectroscopy techniques, such as Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS), are powerful non-destructive tools for probing the molecular structure and conformation of materials. In the context of thin films for electronic devices, these techniques can provide valuable information about molecular packing, orientation, and the presence of strain, all of which can significantly impact device performance.
Raman spectroscopy of polycyclic aromatic hydrocarbons (PAHs), a class of molecules structurally related to dibenzofuran, reveals characteristic vibrational modes associated with C-C and C=C stretching and ring breathing. usra.edubohrium.com The positions and intensities of these peaks are sensitive to the molecular structure and its environment. bohrium.com
SERS, which utilizes plasmonic nanostructures to dramatically enhance Raman signals, is particularly useful for studying thin films and interfaces. researchgate.net It can provide detailed information about the orientation of molecules on a surface and can be used to detect subtle changes in molecular structure due to interactions with the substrate or strain within the film.
An analysis of this compound thin films using these techniques could reveal how the molecules arrange themselves and whether any structural distortions occur upon film formation. This information would be critical for understanding charge transport and other solid-state properties. However, no such studies have been reported for this specific compound.
Table 3: Representative Raman Peaks for Polycyclic Aromatic Hydrocarbons
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Ring Breathing | 1000 - 1100 |
| C-H in-plane bending | 1100 - 1300 |
| C-C stretching | 1300 - 1500 |
| C=C stretching | 1500 - 1650 |
Engineering and Performance Evaluation of 4 Dibenzofuran 4 Yldibenzofuran in Organic Electronic Devices
Application in Organic Light-Emitting Diodes (OLEDs)
The versatility of the 4-Dibenzofuran-4-yldibenzofuran framework allows for its incorporation into multiple functional layers of an OLED, contributing to improved efficiency, color purity, and operational lifetime.
Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters
A critical component of high-efficiency OLEDs is the host material within the emissive layer. This material must possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent or TADF guest emitter, preventing back energy transfer and ensuring efficient light emission. openreadings.eu Dibenzofuran-based compounds are well-suited for this role due to their inherently high triplet energies.
Derivatives of this compound have been specifically engineered as host materials. For instance, modifying the 4-position of a carbazole-substituted dibenzofuran (B1670420) with a pyridoindole moiety has been shown to yield host materials with high glass transition temperatures (above 130°C) and high quantum efficiencies in blue phosphorescent OLEDs. researchgate.net In one study, four regioisomers based on cyanofluorene (n-type unit) and dibenzofuran (p-type unit) were synthesized as bipolar host materials for yellow phosphorescent OLEDs. rsc.org The device utilizing 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile as the host achieved a maximum current efficiency of 77.2 cd/A and an external quantum efficiency (EQE) of 25.3%. rsc.org
For TADF emitters, a host material with a high triplet energy is equally crucial. openreadings.eu A dibenzofuran-based host, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF), was investigated for its suitability with the blue TADF emitter DMeCzIPN. openreadings.eu The host's triplet energy of 2.99 eV was sufficient to confine the excitons of the emitter (T1 = 2.79 eV). openreadings.eu
Charge Transport Layers (Hole and Electron Transport)
The efficient injection and transport of charge carriers (holes and electrons) to the emissive layer are fundamental for the optimal performance of an OLED. Materials based on this compound have been developed for both hole transport layers (HTLs) and electron transport layers (ETLs).
Dibenzofuran's good electron transport ability makes it a valuable building block for ETL materials. researchgate.net For instance, substituting the 2 and 8 positions of dibenzofuran with diphenylphosphine (B32561) oxide moieties results in a material with favorable electron-transport properties without a significant reduction in triplet energy. researchgate.net Conversely, dibenzofuran can also be incorporated into hole-transporting materials. A series of hole transporters with four dibenzofuran end-caps demonstrated high triplet energies (>2.7 eV) and high glass transition temperatures (>130°C), leading to high-efficiency green TADF OLEDs with an EQE over 20% and a long operational lifetime. researchgate.net
The linking topology of donor and acceptor units within a molecule can significantly impact its charge transport characteristics. Studies on methoxy-substituted carbazole (B46965) (donor) and dibenzofuran (acceptor) compounds have shown that hole and electron drift mobilities can reach 10⁻⁴ cm²V⁻¹s⁻¹ at high electric fields.
Emitter Materials Based on this compound Derivatives
While often used as a host or in transport layers, the this compound core can also be functionalized to act as an emitter. By attaching suitable donor and acceptor groups, the emission color and efficiency can be tailored. For example, a series of bipolar compounds containing methoxy-substituted carbazoles as the electron-donating unit and dibenzofuran as the electron-accepting unit were synthesized. OLEDs using these materials as hosts for phosphorescent and TADF emitters achieved high luminance and EQEs.
Device Architecture Optimization and Efficiency Enhancement
The use of dibenzofuran-based materials in specific layers can significantly enhance device efficiency. For example, employing a dibenzofuran-terminated hole transporter, T1DBFBP, in a green TADF OLED led to a high EQE of over 20%. researchgate.net Similarly, blue phosphorescent OLEDs using a host material derived from the modification of the 4-position of carbazole-substituted dibenzofuran achieved a current efficiency of 44.7 cd/A and an EQE of 22.3%. researchgate.net
The table below summarizes the performance of some OLEDs incorporating dibenzofuran-based materials.
| Host Material Nickname | Emitter Type | Max. Current Efficiency (cd/A) | Max. EQE (%) | Color | Reference |
| CF-2-BzF | Phosphorescent | 77.2 | 25.3 | Yellow | rsc.org |
| T1DBFBP | TADF | - | >20 | Green | researchgate.net |
| Cz35PyDCb | Phosphorescent | 44.7 | 22.3 | Blue | researchgate.net |
Operational Stability and Degradation Mechanisms in OLEDs
A major challenge for OLEDs, particularly for blue emission, is achieving long operational stability. st-andrews.ac.uk Degradation can occur through various intrinsic and extrinsic mechanisms, including electrochemical and thermal instability. st-andrews.ac.uk The inherent stability of the materials used is therefore critical.
Dibenzofuran-based materials often exhibit high thermal stability, which is a desirable characteristic for long-lasting devices. For example, a series of hole transporters end-capped with four dibenzofuran units showed high glass transition temperatures, contributing to the long operational lifetime (LT50 of 30,000 hours at 1000 cd/m²) of the corresponding green TADF OLEDs. researchgate.net
However, issues like crystallization of organic layers can lead to steep degradation. openreadings.eu In a study of a dibenzofuran-based host for blue TADF OLEDs, crystallization was observed, resulting in a short LT50 of approximately 0.7 hours at an initial luminance of 1000 cd/m². openreadings.eu This highlights the need for molecular engineering to mitigate such degradation pathways, for instance, by introducing alkyl groups to reduce crystallization. openreadings.eu Strategic deuteration of the acceptor unit in TADF emitters has also been shown to enhance photostability and, consequently, device lifetime. nih.gov
Role in Organic Photovoltaics (OPVs)
The application of dibenzofuran-based materials extends to organic photovoltaics. The unique electronic and structural properties of these compounds can be harnessed to improve the power conversion efficiency (PCE) of solar cells.
Benzo[1,2-b:4,5-b']difuran (BDF), a related fused-ring system, has been used to construct polymer donors for OPVs. A copolymer based on BDF, when paired with a non-fullerene acceptor, achieved a high PCE of 9.43% and a fill factor of 77.4%. nih.gov This performance was superior to its benzothiophene-based counterpart, demonstrating the potential of BDF-based polymers in high-performance OPVs. nih.gov By employing a dual-solid-additive strategy to optimize the morphology of the active layer, the efficiency of a BDF-based donor polymer system was further boosted to an impressive 19.11%. polyu.edu.hkresearchgate.net
In another approach, a fluorinated fused subphthalocyanine (B1262678) dimer was used as an electron acceptor in a planar bilayer OPV, resulting in a PCE of 4%. princeton.edu This demonstrates that dibenzofuran-related structures can also play a crucial role as acceptor materials in OPVs.
Donor/Acceptor Materials in Bulk Heterojunction Architectures
In the context of bulk heterojunction (BHJ) solar cells, the selection of appropriate donor and acceptor materials is paramount for achieving high power conversion efficiencies. While specific studies on this compound as a primary donor or acceptor are limited, research on related dibenzofuran-based oligomers and polymers provides valuable insights. For instance, the introduction of electron-donating p-methoxyaniline-substituted dibenzofuran units into oligomer hole transport materials (HTMs) has been shown to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgiucc.ac.il This tuning is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface in a BHJ architecture. researchgate.net
The principle of a donor-acceptor (D-A) approach is a widely used strategy to reduce the bandgap of polymers and enhance their performance in solar cells. researchgate.net Copolymers based on benzodifuran (BDF), a related structural motif, have demonstrated high power conversion efficiencies when paired with suitable acceptors. nih.govrsc.orgencyclopedia.pub This suggests that the dibenzofuran core within this compound could be chemically modified to create novel donor or acceptor materials for high-performance OSCs. researchgate.net
Interfacial Layers for Charge Extraction and Recombination Control
Efficient charge extraction and the suppression of charge recombination at the electrode interfaces are critical for maximizing the performance of organic solar cells. While direct application of this compound as an interfacial layer has not been extensively reported, dibenzofuran-containing molecules have been investigated as components of hole transport layers (HTLs) in perovskite solar cells, a technology closely related to OSCs. rsc.orgiucc.ac.il
Power Conversion Efficiency Analysis and Optimization
The power conversion efficiency (PCE) is the ultimate metric for evaluating the performance of a solar cell. For devices utilizing dibenzofuran-based materials, significant PCEs have been achieved. For example, flexible perovskite solar cells incorporating an oligomer hole transport material with multiple p-methoxyaniline-substituted dibenzofuran units have reached a champion efficiency of 19.46%. rsc.orgiucc.ac.il This high performance was attributed to a combination of a high short-circuit current density (Jsc) of 23.54 mA cm⁻², an open-circuit voltage (Voc) of 1.08 V, and a fill factor (FF) of 76.47%. rsc.org
In the realm of non-fullerene acceptor-based organic solar cells, copolymers based on benzodifuran have also shown impressive results, with PCEs as high as 9.43% and fill factors of 77.4%. nih.govrsc.orgencyclopedia.pub These findings underscore the potential of the dibenzofuran and benzodifuran motifs in achieving high-efficiency organic solar cells. Optimization of device performance often involves strategies such as tuning the energy levels of the donor and acceptor materials and improving the morphology of the active layer. rsc.orgnih.govrsc.orgencyclopedia.pub
Utilization in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer.
Active Semiconductor Layers in Solution-Processed OFETs
Solution-processability is a key advantage of organic semiconductors, enabling low-cost and large-area fabrication of electronic devices. Oligomers of furan (B31954), the basic building block of dibenzofuran, have been demonstrated as effective semiconductors in solution-processed OFETs. rsc.org These materials exhibit good thermal stability and can be processed from solution to form the active semiconductor layer. rsc.org The ability to form uniform thin films is crucial for achieving reliable and high-performance transistor characteristics.
Charge Carrier Mobility in Thin Films and Single Crystals
Charge carrier mobility is a critical parameter that dictates the switching speed and current-carrying capability of an OFET. Research on furan-based oligomers has shown that they can exhibit hole mobilities comparable to their well-studied thiophene (B33073) analogues, with values ranging from approximately 0.01 to 0.07 cm² V⁻¹ s⁻¹. rsc.org
Device Characteristics and Performance Parameters (On/Off Ratio, Threshold Voltage)
The performance of an OFET is characterized by several key parameters, including the on/off current ratio (Ion/Ioff) and the threshold voltage (Vth). researchgate.net The on/off ratio represents the ability of the transistor to switch between its conducting (on) and non-conducting (off) states, and a high ratio is desirable for digital applications. The threshold voltage is the gate voltage required to turn the transistor on.
OFETs based on oligofurans have demonstrated high on/off ratios, typically in the range of 10⁴ to 10⁶. rsc.org A notable advantage of oligofuran-based OFETs is their significantly reduced threshold voltages compared to their oligothiophene counterparts. rsc.org This is attributed to the higher HOMO energies of the oligofurans, which facilitates easier injection of holes from the source electrode into the semiconductor channel. rsc.org Lowering the threshold voltage is crucial for reducing the power consumption of organic electronic circuits. researchgate.net
Emerging Applications in Thermally Activated Delayed Fluorescence (TADF) Emitters
The unique electronic properties of this compound and its derivatives have positioned them as promising candidates for the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters in third-generation Organic Light-Emitting Diodes (OLEDs). The core principle of TADF is to harvest triplet excitons, which are typically wasted in conventional fluorescent OLEDs, by enabling their conversion into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This mechanism can theoretically lead to 100% internal quantum efficiency.
Design Principles for Small Singlet-Triplet Energy Gaps
A critical factor for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A smaller ΔEST facilitates the thermal up-conversion of triplet excitons to singlet excitons. The molecular design of emitters based on dibenzofuran moieties plays a crucial role in minimizing this energy gap.
One of the primary design principles involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In donor-acceptor (D-A) type molecules, assigning the HOMO to the electron-donating dibenzofuran unit and the LUMO to an electron-accepting unit can effectively reduce the ΔEST. The linkage between the donor and acceptor moieties is also a key consideration. Studies on benzofuro[3,2-c]carbazole derivatives have shown that an ortho-position linkage between the donor and acceptor results in a smaller ΔEST compared to meta- or para-linkages. researchgate.netelectrochemsci.org This is attributed to the twisted conformation of the ortho-linked molecule, which leads to a more effective separation of the HOMO and LUMO.
Furthermore, the energy levels of the triplet manifold, specifically the gap between the first (T₁) and second (T₂) triplet states, can influence TADF performance. A large T₁–T₂ gap can hinder the up-conversion of triplets, even if the S₁-T₁ gap is small. researchgate.net Therefore, molecular designs that consider the entire triplet manifold are essential for optimizing TADF efficiency. Computational methods, such as time-dependent density functional theory (TD-DFT), are valuable tools for predicting the S₁-T₁ energy gaps and guiding the design of new TADF emitters. nih.gov
Table 1: Comparison of Singlet-Triplet Energy Gaps and Performance in Dibenzofuran-based TADF Emitters
| Compound | Linkage Position | ΔEST (eV) | PLQY (%) | EQE (%) | Reference |
| oBFCzTrz | ortho | < 0.1 | 85.5 | > 20 | researchgate.netelectrochemsci.org |
| mBFCzTrz | meta | > 0.1 | 78.2 | ~15 | researchgate.netelectrochemsci.org |
| pBFCzTrz | para | > 0.1 | 70.1 | ~12 | researchgate.netelectrochemsci.org |
Note: Data is for benzofuro[3,2-c]carbazole derivatives, illustrating the principle of linkage position effect.
TADF Mechanism Elucidation and Emission Efficiency Enhancement
The efficiency of the TADF process is not solely dependent on a small ΔEST but also on the rate of reverse intersystem crossing (kRISC). A high kRISC is necessary to ensure that triplet excitons are efficiently converted to singlets before they decay through non-radiative pathways. The spin-orbit coupling (SOC) between the S₁ and T₁ states plays a crucial role in determining the kRISC.
Interestingly, for intramolecular charge-transfer (CT) states, which are essential for achieving a small ΔEST, the SOC is often weak. Therefore, a delicate balance must be struck. The molecular conformation and the surrounding environment can significantly influence the electronic character of the excited states and, consequently, the SOC. rsc.org Thermal fluctuations can lead to transient geometries where the CT and locally-excited (LE) states mix, enhancing the SOC and facilitating a more efficient RISC process.
The external quantum efficiency (EQE) of an OLED is a key metric for its performance. Dibenzofuran-based materials have been utilized as host materials in TADF-OLEDs, contributing to high EQEs. For instance, hole-transporters end-capped with four dibenzofuran units have been shown to enable TADF-OLEDs with EQEs of approximately 20% and significantly prolonged operational lifetimes. electrochemsci.org This is attributed to their high triplet energy, which effectively confines the triplet excitons within the emitting layer.
The photoluminescence quantum yield (PLQY) is another important factor. The reduction of non-radiative decay pathways is crucial for maximizing the emission efficiency. In some dibenzofuran-based systems, a significant increase in PLQY is observed in degassed solutions, highlighting the quenching effect of oxygen on the triplet excitons. researchgate.net
Table 2: Performance Metrics of OLEDs Utilizing Dibenzofuran-based Materials
| Material Type | Role | EQE (%) | PLQY (%) | Lifetime (LT₅₀) at 1000 cd/m² (h) | Reference |
| Dibenzofuran End-Capped Hole Transporter | Host | ~20 | - | 20,000 - 30,000 | electrochemsci.org |
| 4BGIPN | Emitter | - | 46 (in solution) | - | rsc.org |
| oBFCzTrz | Emitter | > 20 | 85.5 | - | researchgate.netelectrochemsci.org |
Integration in Other Advanced Organic Electronic Systems
The versatility of the dibenzofuran moiety extends beyond light-emitting applications. Its rigid and planar structure, combined with its electronic tunability, makes it a promising building block for other advanced organic electronic systems.
(e.g., electrochromic devices, memories)
Electrochromic Devices:
Electrochromic devices, which change their optical properties upon the application of an electrical voltage, are of great interest for applications such as smart windows, displays, and rearview mirrors. The ability of a material to undergo reversible redox reactions with distinct color changes is the basis for its use in electrochromism.
Polymers incorporating dibenzofuran units have been investigated for their electrochromic properties. For example, polymers based on 2,8-bis(furan-2-yl)-dibenzofuran have been synthesized and shown to exhibit color changes upon electrochemical oxidation. electrochemsci.org The polymer P(DBF-Fu) transitions from beige in its neutral state to celadon in its oxidized state. electrochemsci.org The electrochemical and optical properties can be tuned by copolymerizing dibenzofuran with other electroactive monomers. While specific studies on this compound in electrochromic devices are not widely reported, the demonstrated potential of its parent structures suggests that it could be a valuable component in designing new electrochromic materials with tailored properties.
Table 3: Electrochromic Properties of a Dibenzofuran-based Polymer
| Polymer | Neutral State Color | Oxidized State Color | Onset Oxidation Potential (V) | Reference |
| P(DBF-Fu) | Beige | Celadon | 1.15 | electrochemsci.org |
Organic Memory Devices:
Organic memory devices are emerging as a potential alternative to traditional silicon-based memory due to their flexibility, low cost, and molecular designability. The working principle of many organic memory devices relies on the electrical bistability of the active material, which can be switched between a high-resistance state (OFF) and a low-resistance state (ON).
While the direct integration of this compound into organic memory devices has not been extensively documented, the electronic characteristics of dibenzofuran derivatives make them intriguing candidates for this application. The charge-trapping ability of functionalized dibenzofuran units could be exploited to create memory effects. The design of donor-acceptor systems, similar to those used in TADF, could also be relevant for creating materials with the necessary electronic states for charge storage. The development of dibenzofuran-based materials for organic memory represents a promising avenue for future research.
Elucidation of Structure Performance Relationships and Rational Design Principles
Impact of Molecular Conformation and Stereoisomerism on Charge Transport Properties
The spatial arrangement of the two dibenzofuran (B1670420) units in 4,4'-bidibenzofuran significantly influences its ability to transport charge carriers (holes and electrons). The dihedral angle between the two dibenzofuran moieties is a critical parameter. A more planar conformation, where the dihedral angle is small, generally leads to better π-orbital overlap between the two aromatic systems. This enhanced electronic communication facilitates intramolecular charge delocalization and can contribute to higher charge carrier mobility.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the conformational preferences of dibenzofuran-based molecules. nih.govnih.gov These studies help in predicting the most stable conformations and the energy barriers to rotation around the central carbon-carbon bond. For instance, related studies on dibenzofuran derivatives have shown that the substitution pattern can influence the preferred conformation. nih.gov
Stereoisomerism, while less common in the parent 4,4'-bidibenzofuran, can become a factor in substituted derivatives. The introduction of bulky substituents can lead to different, stable rotational isomers (atropisomers) with distinct electronic properties. The specific stereochemistry can affect how the molecules pack in the solid state, which in turn has a profound impact on intermolecular charge transport pathways.
Influence of Substituents and Core Modifications on Electronic Energy Levels and Photophysical Behavior
The electronic properties of 4,4'-bidibenzofuran can be finely tuned by introducing various substituent groups or by modifying the dibenzofuran core itself. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in devices.
Substituent Effects:
Electron-donating groups (e.g., alkoxy, amino groups) generally raise the HOMO level, facilitating hole injection.
Electron-withdrawing groups (e.g., cyano, sulfonyl groups) tend to lower the LUMO level, which can improve electron injection and transport.
The position of the substituent on the dibenzofuran skeleton is also critical. For example, a study on polychlorinated dibenzofurans showed that the position of chlorine substitution differentially affected the molecule's activity. utoronto.ca
The introduction of substituents also significantly alters the photophysical properties. By strategically placing donor and acceptor groups, it is possible to create molecules with strong intramolecular charge transfer (ICT) character. This can lead to changes in the emission color and quantum efficiency.
Core Modifications: Modifying the dibenzofuran core, for instance by introducing heteroatoms other than oxygen or by extending the π-conjugated system, offers another avenue for tuning the material's properties. These changes can lead to significant shifts in the absorption and emission spectra, as well as altered charge transport characteristics.
Strategies for Tuning Emission Wavelength, Quantum Efficiency, and Color Purity
For OLED applications, precise control over the emission characteristics of 4,4'-bidibenzofuran-based materials is paramount. Several strategies are employed to achieve desired emission colors, high quantum efficiencies, and excellent color purity.
Tuning Emission Wavelength: The emission wavelength can be tuned by modifying the extent of π-conjugation and by introducing electron-donating or electron-withdrawing substituents. Extending the conjugation, for example by introducing vinyl or ethynyl (B1212043) linkers between the dibenzofuran units and other aromatic moieties, typically results in a red-shift of the emission. Conversely, interrupting the conjugation can lead to a blue-shift. The strategic placement of substituents to induce ICT effects is a powerful tool for achieving a wide range of emission colors.
Enhancing Quantum Efficiency: The photoluminescence quantum yield (PLQY), a measure of the efficiency of the light emission process, is a critical parameter. High PLQY is essential for bright and efficient OLEDs. Strategies to enhance PLQY include:
Increasing molecular rigidity: A rigid molecular structure minimizes non-radiative decay pathways that occur through vibrational and rotational relaxation, thereby increasing the likelihood of radiative decay (light emission). pku.edu.cn
Suppressing aggregation-caused quenching (ACQ): In the solid state, many planar aromatic molecules tend to aggregate, which can quench fluorescence. Introducing bulky substituents can prevent close packing and mitigate ACQ.
Improving Color Purity: For display applications, high color purity is essential. This is often characterized by a narrow full-width at half-maximum (FWHM) of the emission spectrum. Molecular design strategies to improve color purity focus on creating molecules with well-defined emissive states and minimizing vibrational broadening of the emission spectrum.
Role of Molecular Packing, Morphology, and Crystallinity in Device Performance
The performance of organic electronic devices is not solely determined by the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the solid state. The molecular packing, thin-film morphology, and degree of crystallinity are critical factors that govern charge transport and device efficiency.
Molecular Packing: The way molecules pack in a crystal lattice or an amorphous film determines the degree of intermolecular electronic coupling. Favorable π-π stacking, where the aromatic planes of adjacent molecules are in close proximity, can create efficient pathways for charge hopping between molecules, leading to higher charge carrier mobility. nih.gov The specific substitution pattern on the 4,4'-bidibenzofuran core can significantly influence the packing motif.
Thermal annealing is a common technique used to control the morphology and crystallinity of thin films. researchgate.netmdpi.com Annealing can promote molecular ordering and increase grain size, which can lead to improved charge transport. researchgate.net However, the optimal annealing conditions depend on the specific material and the desired device characteristics.
Development of Predictive Models for Material Design and Device Optimization
The experimental synthesis and characterization of new materials is often a time-consuming and resource-intensive process. To accelerate the discovery of high-performance materials, computational modeling has become an indispensable tool.
Quantum Chemical Calculations: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to predict the electronic and photophysical properties of new molecules before they are synthesized. nih.govaip.org These methods can provide valuable insights into:
HOMO and LUMO energy levels
Absorption and emission spectra
Triplet energies (important for phosphorescent OLEDs)
Molecular conformations
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: By analyzing a dataset of known materials and their properties, it is possible to develop QSAR/QSPR models that can predict the performance of new, untested molecules. These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with its properties. For example, a QSTR study was performed on polychlorinated dibenzofurans to relate their toxicity to their molecular structure. researchgate.net
These predictive models allow for the virtual screening of large libraries of candidate molecules, enabling researchers to prioritize the most promising candidates for synthesis and experimental evaluation, thereby streamlining the material design process.
Rational Design of 4-Dibenzofuran-4-yldibenzofuran Derivatives for Specific Device Applications
The insights gained from understanding structure-performance relationships and from predictive modeling enable the rational design of 4,4'-bidibenzofuran derivatives tailored for specific applications.
Enhanced Stability: For long-lasting devices, the chemical and morphological stability of the materials is crucial. Introducing bulky and thermally stable substituents can improve the glass transition temperature (Tg) of the material, leading to more stable amorphous films. nih.gov
Higher Mobility: For applications requiring high charge carrier mobility, such as OFETs, molecules can be designed to promote strong intermolecular π-π stacking. This can be achieved by controlling the substitution pattern to favor planar conformations and close packing.
Specific Emission Wavelength: For OLEDs, the emission color can be precisely targeted by modifying the electronic structure of the 4,4'-bidibenzofuran core. For example, to achieve deep-blue emission, which is particularly challenging, the conjugation of the molecule can be carefully controlled to raise the energy of the excited state.
By combining these design strategies, researchers can develop new generations of 4,4'-bidibenzofuran-based materials with optimized properties for a wide range of high-performance organic electronic devices.
Future Trajectories and Novel Applications for 4 Dibenzofuran 4 Yldibenzofuran Derivatives
Exploration of Hybrid Organic-Inorganic Perovskite Solar Cell Components
The remarkable rise of perovskite solar cells (PSCs) has spurred an intensive search for efficient and stable charge-transporting materials. Dibenzofuran-based compounds have emerged as promising candidates for hole-transporting materials (HTMs) due to their excellent thermal stability, suitable energy levels, and high hole mobility. mdpi.comnih.gov
Future research will likely focus on the targeted design of 4-Dibenzofuran-4-yldibenzofuran derivatives to optimize their performance in PSCs. By strategically introducing various functional groups, researchers can fine-tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of the perovskite absorber layer, thereby facilitating efficient hole extraction and minimizing energy loss.
A key area of investigation will be the impact of substitution patterns on the planarity and intermolecular interactions of these HTMs. Enhancing the π-π stacking and intermolecular charge transfer will be crucial for improving hole mobility and conductivity. The development of dopant-free HTMs based on the this compound core is a particularly attractive avenue, as it could lead to PSCs with enhanced long-term stability by mitigating issues associated with dopant migration and degradation.
Table 1: Performance of Selected Dibenzofuran-Based Hole Transporting Materials in Perovskite Solar Cells
| HTM Derivative | Power Conversion Efficiency (PCE) | Reference |
| spiro-4 (dibenzofuran-based) | 23.38% | rsc.org |
| tDBF | 19.46% (flexible PSC) | mdpi.com |
This table presents performance data for dibenzofuran-based HTMs to illustrate the potential of this class of materials. Specific data for this compound derivatives is currently limited in publicly available literature.
Development of Advanced Sensing Platforms (e.g., chemosensors for environmental monitoring)
The unique photophysical properties of dibenzofuran (B1670420) derivatives, including strong fluorescence, make them ideal candidates for the development of sensitive and selective chemosensors. mdpi.comnih.gov These sensors can be designed to detect a wide range of analytes, from heavy metal ions to organic pollutants, with high precision.
Future work will involve the synthesis of this compound derivatives functionalized with specific recognition moieties. These "smart" molecules will exhibit a measurable change in their fluorescence or color upon binding to a target analyte. For instance, the incorporation of chelating agents could lead to highly selective sensors for toxic heavy metals like mercury, lead, and cadmium in water sources. oaepublish.com
The development of fluorescent probes based on this compound for the detection of thiophenols, which are toxic industrial pollutants, is another promising direction. nih.gov The large Stokes shift observed in some dibenzofuran-based probes is advantageous for minimizing self-quenching and improving signal-to-noise ratios. Research into the fabrication of solid-state sensors, where these derivatives are immobilized on a substrate, will be crucial for practical applications in environmental monitoring.
Table 2: Examples of Benzofuran (B130515) and Naphthofuran-Based Chemosensors
| Chemosensor Type | Target Analyte | Detection Method |
| Dibenzo[a,c]phenazine-based probe | Thiophenols | Fluorescent |
| Fluorescein derivatives | pH | Fluorescent |
This table provides examples of related furan-based chemosensors to highlight the potential sensing applications of dibenzofuran derivatives. Specific chemosensors based on this compound are a key area for future research.
Integration into Flexible, Stretchable, and Wearable Electronic Devices
The demand for flexible and wearable electronics has surged, driving the need for organic materials that combine excellent electronic properties with mechanical robustness. The inherent rigidity of the dibenzofuran core, when appropriately incorporated into polymer backbones or as small molecule additives, can contribute to the dimensional stability of flexible devices.
Future research will explore the synthesis of this compound-containing polymers and small molecules for applications in flexible organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. rsc.org For flexible OLEDs, these materials could serve as hosts for emissive dopants, offering high triplet energies and good film-forming properties, which are essential for achieving high efficiency and long operational lifetimes.
The development of intrinsically stretchable materials based on this compound is a more challenging yet highly rewarding goal. This will require innovative molecular design strategies that incorporate flexible linkers and self-healing moieties into the molecular structure. The successful integration of these materials into wearable health monitors, smart textiles, and conformable displays will open up a new era of personal electronics.
Machine Learning and Artificial Intelligence Approaches for Accelerated Material Discovery and Optimization
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting the properties of new materials and guiding experimental efforts.
In the context of this compound derivatives, ML models can be trained on existing experimental and computational data to predict key properties such as HOMO/LUMO energy levels, charge carrier mobilities, and absorption/emission spectra. This will enable the rapid screening of vast virtual libraries of candidate molecules, identifying the most promising structures for synthesis and testing.
Furthermore, inverse design approaches, where ML models are used to generate novel molecular structures with desired target properties, will be instrumental in designing bespoke materials for specific applications. For example, an ML model could be tasked with designing a this compound derivative with an optimal bandgap and high hole mobility for use in perovskite solar cells.
Sustainable Synthesis and Circular Economy Considerations for Dibenzofuran-Based Materials
As the demand for advanced materials grows, so does the need for sustainable and environmentally friendly manufacturing processes. The synthesis of dibenzofuran derivatives traditionally relies on methods that can involve harsh reagents and generate significant waste.
Future research will focus on the development of green synthesis routes for this compound and its derivatives. This includes the use of renewable starting materials, catalytic methods that minimize waste, and the use of safer solvents. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the dibenzofuran skeleton, and ongoing research aims to improve their efficiency and reduce the catalyst loading.
Moreover, considerations for a circular economy will become increasingly important. This involves designing materials that are not only high-performing but also recyclable or biodegradable at the end of their lifecycle. Research into the depolymerization of dibenzofuran-based polymers and the recovery of valuable monomers will be crucial for establishing a closed-loop system for these advanced materials.
Advanced Materials for Quantum Technologies and Photonic Applications
The unique photophysical properties of extended π-conjugated systems like this compound open up possibilities for their use in emerging fields such as quantum technologies and photonics.
One area of exploration is the development of materials for nonlinear optics. rsc.orgfrontiersin.org The high polarizability of the dibenzofuran core could lead to materials with large third-order nonlinear optical responses, which are essential for applications such as all-optical switching and optical limiting.
In the realm of quantum technologies, dibenzofuran derivatives could potentially be engineered to act as hosts for single-photon emitters or as components in organic quantum dots. The ability to precisely control the electronic properties of these molecules through chemical synthesis makes them an intriguing platform for exploring quantum phenomena at the molecular level. While still in its nascent stages, research into the quantum and photonic applications of this compound derivatives could lead to breakthroughs in secure communication and advanced imaging technologies.
Q & A
Basic: What synthetic routes are commonly employed for 4-Dibenzofuran-4-yldibenzofuran, and how can reaction parameters be systematically optimized?
Answer:
The synthesis of dibenzofuran derivatives typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings. For this compound, brominated intermediates (e.g., 4-bromo-dibenzofuran) are often used as starting materials, with palladium catalysts facilitating aryl-aryl bond formation . Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) can be achieved through factorial design experiments. For instance, a 2³ factorial design (varying temperature, solvent, and catalyst ratio) enables identification of significant interactions between variables, improving yield and reducing byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of dibenzofuran derivatives?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming substitution patterns and aromaticity. Mass spectrometry (HRMS) provides molecular weight validation, while X-ray crystallography resolves crystal packing and stereoelectronic effects . For halogenated derivatives (e.g., bromo- or chloro-substituted dibenzofurans), X-ray Photoelectron Spectroscopy (XPS) can quantify halogen electronegativity and its impact on electron density .
Advanced: How can computational modeling tools predict the reactivity and stability of novel dibenzofuran derivatives during synthesis?
Answer:
Density Functional Theory (DFT) calculations are instrumental in modeling transition states and activation energies for cross-coupling reactions. Software like COMSOL Multiphysics integrates AI to simulate reaction pathways, enabling virtual screening of catalysts and solvents. For example, AI-driven simulations can predict steric hindrance in this compound synthesis, guiding the selection of bulky ligands to suppress unwanted side reactions .
Advanced: What methodological approaches resolve contradictions in analytical data for halogenated dibenzofurans (e.g., conflicting NMR and MS results)?
Answer:
Data inconsistencies often arise from impurities or isotopic interference. A tiered validation approach is recommended:
- Step 1: Repeat analyses using orthogonal techniques (e.g., GC-MS vs. LC-MS) to rule out instrumental artifacts .
- Step 2: Employ High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) from molecular fragments .
- Step 3: Use 2D NMR (COSY, HSQC) to confirm connectivity and assign overlapping signals .
Advanced: How does factorial design enhance the optimization of synthetic protocols for complex heterocycles like this compound?
Answer:
Factorial design systematically evaluates multiple variables (e.g., temperature, solvent, catalyst ratio) and their interactions. For example, a 3³ design can identify non-linear relationships between parameters, such as the synergistic effect of elevated temperature and polar aprotic solvents in accelerating coupling reactions. This approach reduces the number of experimental trials by 50% compared to one-factor-at-a-time (OFAT) methods while maximizing yield and purity .
Basic: What are the best practices for ensuring reproducibility in dibenzofuran synthesis, particularly for air-sensitive intermediates?
Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture- and oxygen-sensitive steps (e.g., Grignard reagent addition) .
- Standardized Protocols: Document exact stoichiometry, degassing procedures, and catalyst pre-activation (e.g., Pd(PPh₃)₄ reduction under H₂).
- Analytical Consistency: Calibrate instruments (NMR, HPLC) with certified reference standards before each batch .
Advanced: How can AI-driven simulations predict the physicochemical properties (e.g., solubility, photostability) of novel dibenzofuran derivatives?
Answer:
Machine learning models trained on existing dibenzofuran datasets can correlate structural descriptors (e.g., logP, H-bond donors) with properties like solubility. For photostability, quantum mechanical calculations (TD-DFT) predict absorption spectra and excited-state behavior. AI platforms like COMSOL enable multi-scale modeling, combining molecular dynamics with bulk property predictions to guide material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
